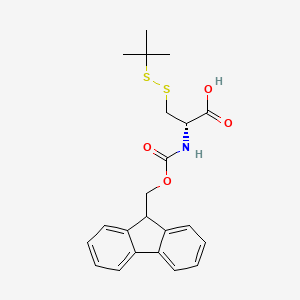

Fmoc-D-Cys(stbu)-OH

描述

Fmoc-D-Cysteine(stbu)-OH is a derivative of the amino acid cysteine, where the thiol group is protected by a tert-butyl group and the amino group is protected by a fluorenylmethyloxycarbonyl group. This compound is commonly used in peptide synthesis to prevent unwanted reactions involving the thiol group during the assembly of peptides.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-D-Cysteine(stbu)-OH typically involves the protection of the thiol group of cysteine with a tert-butyl group, followed by the protection of the amino group with a fluorenylmethyloxycarbonyl group. The process generally includes the following steps:

Protection of the Thiol Group: The thiol group of cysteine is protected by reacting it with tert-butyl bromide in the presence of a base such as sodium hydroxide.

Protection of the Amino Group: The amino group is then protected by reacting the cysteine derivative with fluorenylmethyloxycarbonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

In industrial settings, the production of Fmoc-D-Cysteine(stbu)-OH is carried out using automated solid-phase peptide synthesis techniques. This method allows for the efficient and scalable production of the compound, ensuring high purity and yield.

化学反应分析

Types of Reactions

Fmoc-D-Cysteine(stbu)-OH undergoes several types of chemical reactions, including:

Deprotection Reactions: The removal of the protecting groups to yield free cysteine.

Coupling Reactions: The formation of peptide bonds with other amino acids.

Common Reagents and Conditions

Deprotection of the Thiol Group: The tert-butyl group can be removed using trifluoroacetic acid.

Deprotection of the Amino Group: The fluorenylmethyloxycarbonyl group can be removed using piperidine.

Major Products Formed

The major product formed from the deprotection reactions is free cysteine, which can then participate in further peptide synthesis reactions.

科学研究应用

Key Applications in Peptide Synthesis

2.1 Solid-Phase Peptide Synthesis (SPPS)

Fmoc-D-Cys(stbu)-OH is primarily utilized in SPPS, a widely adopted method for synthesizing peptides. The Fmoc strategy allows for stepwise assembly of peptide chains while maintaining the integrity of sensitive side chains like cysteine. This method is crucial for producing peptides with specific sequences and modifications.

2.2 Biochemical Research

Research has highlighted the compound's effectiveness in synthesizing complex peptides that can incorporate disulfide bonds, which are vital for protein folding and stability. For instance, studies have demonstrated that peptides synthesized using this compound exhibit minimal side reactions during incorporation into peptide sequences, enhancing yield and purity .

Case Studies and Experimental Findings

3.1 Comparative Deprotection Studies

A study comparing various protecting groups for cysteine derivatives revealed that this compound showed slower deprotection rates compared to newer alternatives like Fmoc-Cys(SIT)-OH and Fmoc-Cys(MOT)-OH. The latter two groups were found to be more efficient in terms of removal under reducing conditions, suggesting that while this compound is stable, it may not be the most efficient choice for all applications .

3.2 Synthesis of Therapeutic Peptides

In one notable case, this compound was employed in the synthesis of cyclic enkephalin analogues. The compound facilitated the formation of cyclic structures through intramolecular disulfide bond formation, demonstrating its utility in creating bioactive peptides with enhanced pharmacological properties .

Biochemical Mechanisms and Pathways

This compound operates through several biochemical pathways:

- Native Chemical Ligation (NCL) : This method allows for the joining of two peptide segments at their termini, utilizing the thiol group from cysteine derivatives like this compound to form stable thioester bonds.

- Peptide Bond Formation : Upon deprotection of the Fmoc group, the free amino group can readily react with carboxyl groups from other amino acids to form peptide bonds, crucial for elongating peptide chains.

Comparison with Alternative Protecting Groups

The following table summarizes key characteristics of this compound compared to alternative protecting groups:

| Protecting Group | Deprotection Time | Stability | Yield |

|---|---|---|---|

| This compound | Moderate (~250 min) | High | Moderate |

| Fmoc-D-Cys(SIT)-OH | Fast (<40 min) | Moderate | High |

| Fmoc-D-Cys(MOT)-OH | Very Fast (<20 min) | Moderate | High |

作用机制

The primary mechanism of action of Fmoc-D-Cysteine(stbu)-OH involves the protection and subsequent deprotection of the thiol and amino groups. The protected cysteine derivative allows for the selective incorporation of cysteine residues into peptides without unwanted side reactions. The deprotection steps then yield free cysteine, which can participate in further chemical reactions.

相似化合物的比较

Similar Compounds

Fmoc-L-Cysteine(stbu)-OH: Similar to Fmoc-D-Cysteine(stbu)-OH but with the L-isomer of cysteine.

Boc-D-Cysteine(stbu)-OH: Uses a different protecting group for the amino group (tert-butoxycarbonyl instead of fluorenylmethyloxycarbonyl).

Ac-D-Cysteine(stbu)-OH: Uses an acetyl group for the amino group protection.

Uniqueness

Fmoc-D-Cysteine(stbu)-OH is unique due to its specific protecting groups, which provide stability and ease of removal under mild conditions. This makes it particularly useful in solid-phase peptide synthesis, where selective deprotection is crucial for the successful assembly of peptides.

生物活性

Fmoc-D-Cys(stbu)-OH is a cysteine derivative commonly used in peptide synthesis, particularly in the context of solid-phase peptide synthesis (SPPS). Its unique properties as a protecting group for cysteine residues make it significant in the design and synthesis of biologically active peptides. This article explores the biological activity, stability, and applications of this compound, supported by relevant research findings and data.

This compound, or N-alpha-(9-Fluorenylmethyloxycarbonyl)-S-(t-butylthio)-D-cysteine, features a t-butylthio (StBu) protecting group that stabilizes the thiol group of cysteine during peptide synthesis. This configuration enhances its usability in various synthetic routes while minimizing side reactions often associated with cysteine residues.

Biological Activity

- Peptide Synthesis : this compound is primarily utilized in SPPS to incorporate cysteine into peptides. Its stability under basic conditions (e.g., during Fmoc deprotection) allows for the successful synthesis of peptides containing multiple disulfide bonds, which are crucial for the biological activity of many peptides.

- Disulfide Bond Formation : The StBu group can be selectively removed using reducing agents, enabling the formation of disulfide bonds essential for the structural integrity and function of cyclic and linear peptides. Research has shown that while StBu is stable under piperidine conditions, it can be deprotected effectively with dithiothreitol (DTT), albeit at a slower rate compared to other protecting groups like SIT or MOT .

-

Case Studies :

- In a comparative study involving different cysteine derivatives, this compound demonstrated about 60% removal efficiency after 8 hours when treated with DTT, highlighting its relative stability compared to more labile thiol protecting groups .

- The synthesis of somatostatin analogs using this compound showed that side reactions were minimized during Fmoc removal, leading to higher purity in final products .

Research Findings

Applications in Drug Discovery

This compound is particularly valuable in drug discovery due to its role in synthesizing disulfide-rich peptides (DSRs). These peptides exhibit diverse biological activities such as antibacterial, immunosuppressive, and antitumor properties. The ability to control disulfide bond formation through selective deprotection allows for the creation of structurally diverse compounds that can be screened for therapeutic efficacy.

常见问题

Basic Questions

Q. What is the role of the StBu protecting group in Fmoc-D-Cys(StBu)-OH during solid-phase peptide synthesis (SPPS)?

The StBu (S-tert-butyl) group protects the thiol (-SH) moiety of cysteine during SPPS, preventing undesired oxidation or disulfide bond formation. Unlike Trt (trityl) or Acm (acetamidomethyl) groups, StBu is stable under trifluoroacetic acid (TFA) cleavage conditions, enabling selective deprotection post-cleavage. This stability allows orthogonal protection strategies when synthesizing peptides with multiple cysteine residues or disulfide bonds. Removal typically requires strong reducing agents (e.g., TCEP) or thiolysis .

Q. What are the recommended storage and handling protocols for this compound to maintain stability?

Store the compound at 2–8°C in a sealed, moisture-free container. Avoid prolonged exposure to light or humidity, as this may degrade the Fmoc group or oxidize the thiol. Pre-dissolve in anhydrous dimethylformamide (DMF) or dichloromethane (DCM) for immediate use in SPPS. Purity (>97% by HPLC) should be verified before critical syntheses .

Q. How is this compound incorporated into peptide chains using Fmoc SPPS?

- Activation : Use coupling reagents like PyBOP/HOBt or HBTU with collidine (10 equivalents, 0.06 M concentration) for 40–60 minutes.

- Deprotection : Remove the Fmoc group with 20% piperidine in DMF (2 × 2 minutes).

- Cleavage : Retain the StBu group during TFA-mediated resin cleavage (e.g., TFA/TIS/H2O, 94:3.5:2.5 for 110 minutes). Post-cleavage, StBu can be removed with TCEP (0.5 M, pH 7.5) to regenerate free thiols .

Advanced Questions

Q. How can researchers optimize orthogonal deprotection of StBu and other groups in complex syntheses?

- Sequential Deprotection : Use StBu for TFA-stable protection, paired with acid-labile groups (e.g., Trt) or photolabile protections (e.g., Nvoc).

- Reductive Removal : After TFA cleavage, treat with TCEP (pH 7.5) to selectively remove StBu without affecting Acm or other oxidation-sensitive groups.

- Validation : Monitor deprotection via Ellman’s assay (free thiol quantification) or LC-MS .

Q. What methodologies minimize styrene by-product formation during StBu deprotection?

Styrene adducts arise from radical intermediates during StBu removal. Mitigation strategies include:

- Scavengers : Add thiols (e.g., β-mercaptoethanol) or silanes to trap reactive species.

- Optimized Conditions : Use TCEP at lower temperatures (0–4°C) to reduce side reactions.

- Purification : Employ reverse-phase HPLC with gradients (10–30% acetonitrile over 30 minutes) to isolate target peptides from hydrophobic by-products .

Q. How does this compound facilitate efficient cleavage in peptide nucleic acid (PNA) synthesis?

In PNA synthesis, StBu’s TFA stability enables mild cleavage from solid-phase resins (e.g., TFA/TIS/H2O) without damaging the PNA backbone. The retained StBu group simplifies purification by increasing hydrophobicity, though styrene adducts may require additional HPLC optimization .

Q. How does StBu’s hydrophobicity impact peptide purification and characterization?

StBu increases peptide hydrophobicity, improving separation on C18 columns. However, incomplete deprotection or by-products (e.g., styrene adducts) may complicate chromatograms. Use:

- High-Resolution MS : Confirm molecular weights.

- TCEP Treatment : Post-purification to ensure complete thiol regeneration .

Q. What are the comparative advantages of StBu vs. Acm or Trt for cysteine protection?

| Protecting Group | Stability | Removal Method | Use Case |

|---|---|---|---|

| StBu | Stable to TFA | TCEP (pH 7.5) | Orthogonal strategies, PNAs |

| Acm | Stable to TFA; removed with Hg(II)/Ag(I) | Hg(NO3)2 or I2 | Disulfide bond formation |

| Trt | Labile to TFA | TFA (95%) | Single-cysteine peptides |

StBu is preferred for multi-step syntheses requiring TFA stability, while Acm suits oxidative disulfide formation. Trt is ideal for simple, single-deprotection workflows .

属性

IUPAC Name |

(2S)-3-(tert-butyldisulfanyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO4S2/c1-22(2,3)29-28-13-19(20(24)25)23-21(26)27-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,23,26)(H,24,25)/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDUMTHLUTJOUML-LJQANCHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)SSCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)SSC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。